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Introduction
ML375, or (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-

a]isoindol-5(9bH)-one, is a pioneering small molecule that has emerged as a highly selective,

potent, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the

M5 muscarinic acetylcholine receptor (mAChR).[1][2][3] The M5 receptor, a G protein-coupled

receptor (GPCR), is sparsely expressed in the CNS but is uniquely co-localized with dopamine

D2 receptors in dopaminergic neurons of the substantia nigra pars compacta and the ventral

tegmental area.[2][4] This localization implicates the M5 receptor in the modulation of

dopaminergic neurotransmission, making it a compelling therapeutic target for conditions such

as addiction and other behavioral disorders.[5][6][7] The discovery of ML375 provided the first

selective chemical probe to investigate the function of the M5 receptor, paving the way for a

deeper understanding of its physiological roles and therapeutic potential.[2] This guide provides

a comprehensive overview of the discovery, mechanism of action, pharmacological properties,

and subsequent development of ML375 and its analogs.

Discovery of ML375
The journey to identify ML375 began with a functional high-throughput screen (HTS) to identify

novel modulators of the M5 receptor.[2][8] This effort led to the identification of a 2,3-dihydro-

1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold as a promising starting point. A subsequent
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multi-dimensional, iterative parallel synthesis approach was employed to explore the structure-

activity relationship (SAR) and optimize the initial hits.[2]

The optimization process revealed that both the 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-

one core and a benzamide moiety were critical for M5 activity.[2] The SAR was found to be

generally "shallow," with many modifications leading to a loss of activity.[2][9] However,

systematic exploration of substituents on the benzamide and the 9b-phenyl ring ultimately led

to a breakthrough. An analog featuring a 3,4-difluorobenzamide and a 9b-(4-chlorophenyl)

group, designated as racemic 5g, exhibited sub-micromolar potency at the human M5 receptor

(hM5 IC50 = 0.48 µM) and excellent selectivity against the other mAChR subtypes (M1-M4

IC50 > 30 µM).[2]

Further investigation revealed enantiospecific activity.[2] Chiral separation of the racemic

mixture showed that all the inhibitory activity resided in the (S)-enantiomer, which was named

ML375 (also referred to as compound 8 or VU0483253).[2] The (R)-enantiomer was found to

be inactive.[10]

Mechanism of Action
ML375 functions as a negative allosteric modulator (NAM) of the M5 mAChR.[1][11][12] This

means it binds to a site on the receptor that is topographically distinct from the orthosteric site

where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site,

ML375 reduces the affinity and/or efficacy of ACh at the receptor.[4][11][12]

Initial studies confirmed that ML375 does not compete with ligands that bind to the well-

characterized "common" allosteric site in the extracellular vestibule of mAChRs.[5][6][13] This

suggested that ML375 utilizes a novel binding site. Through a combination of molecular

docking, the use of M5-M2 mAChR chimeras, and site-directed mutagenesis, the binding site

for ML375 was identified as a previously unknown allosteric pocket located at the interface of

transmembrane (TM) domains 2, 3, and 4.[5][6][13] This discovery highlighted the ability of

allosteric modulators to selectively target highly conserved proteins by engaging unique binding

sites.[5][6]

Pharmacological and Pharmacokinetic Profile of
ML375
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ML375 is characterized by its high potency and selectivity for the M5 receptor. It exhibits sub-

micromolar inhibitory activity against both human and rat M5 receptors while showing no

significant activity at M1-M4 subtypes.[2][3]

The pharmacokinetic (DMPK) profile of ML375 has been evaluated in multiple species.[1][2] It

demonstrates high metabolic stability, low clearance, and a long elimination half-life, particularly

in rodents (t1/2 of 80 hours in rats).[1][2][14] ML375 also shows high oral bioavailability and

significant CNS penetration, which are critical properties for a centrally acting therapeutic

agent.[1][2]

Development of Analogs: The Discovery of
VU6008667
While the long half-life of ML375 is advantageous for some applications, it can be problematic

for certain preclinical studies, such as addiction reinstatement paradigms that require a

washout period.[9][14] This prompted efforts to develop an analog with a shorter half-life while

retaining the desirable potency and selectivity of ML375.

The development of such an analog proved challenging due to the steep SAR of the chemical

scaffold.[9][14] Numerous modifications to the ML375 structure resulted in inactive compounds.

[9][15] Ultimately, a subtle modification—the incorporation of a single methyl group onto the 9b-

phenyl ring—provided the desired outcome.[14] This modification acted as a metabolic shunt,

leading to the discovery of (S)-11, also known as VU6008667. This new analog is equipotent to

ML375 as an M5 NAM, maintains high CNS penetration and selectivity, but possesses a

significantly shorter half-life in rats (t1/2 = 2.3 hours).[14]

Data Presentation
Table 1: In Vitro Potency and Selectivity of ML375

Receptor Subtype IC50 (nM)

Human M5 300[2][3]

Rat M5 790[2][3]

Human M1-M4 >30,000[2][3]

Rat M1-M4 >30,000[2]
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Table 2: Pharmacokinetic Properties of ML375
Species Parameter Value

Rat (Sprague-Dawley) Clearance (CLp) 2.5 mL/min/kg[1][2]

Half-life (t1/2) 80 hours[1][2]

Oral Bioavailability (%F) 80%[1]

Cmax (1 mg/kg oral) 1.4 µM[1]

Tmax (1 mg/kg oral) 7 hours[1]

Monkey (Cynomolgus) Clearance (CLp) 3.0 mL/min/kg[1]

Half-life (t1/2) 10 hours[1]

Table 3: Comparison of ML375 and its Analog
VU6008667

Compound hM5 IC50 Rat Half-life (t1/2)

ML375 300 nM 80 hours[14]

VU6008667 Equipotent to ML375 2.3 hours[14]

Experimental Protocols
Functional High-Throughput Screen
The initial screen was a triple-addition, functional assay performed on Chinese Hamster Ovary

(CHO) cells stably expressing the human M5 receptor. The assay measured changes in

intracellular calcium levels in response to the application of an EC80 concentration of

acetylcholine, which is a concentration that elicits 80% of the maximal response. Potential M5

modulators were identified by their ability to inhibit this ACh-induced calcium response.

Inositol Phosphate (IP) Accumulation Assay
The modulatory effect of ML375 was quantified using a Gq/11-mediated inositol phosphate (IP)

accumulation assay.[5] CHO cells expressing the M5 receptor were incubated with the test

compound (ML375) before being stimulated with acetylcholine. The accumulation of inositol
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monophosphate (IP1), a downstream product of Gq/11 signaling, was measured using a

commercially available kit. ML375's activity as a NAM was demonstrated by its ability to cause

a concentration-dependent reduction in the potency of acetylcholine.[5]

Radioligand Binding Assays
Radioligand binding assays were used to determine the binding site and mechanism of ML375.

[5] Dissociation kinetic experiments were performed using the radiolabeled orthosteric

antagonist [3H]-N-methylscopolamine ([3H]-NMS). The ability of ML375 to slow the dissociation

rate of [3H]-NMS confirmed its allosteric mode of action.[5] Competition binding assays with

[3H]-NMS were also used to assess the binding affinity of ML375 in the presence and absence

of acetylcholine, which provided information on its cooperativity with the orthosteric ligand.[4]

Pharmacokinetic Studies
In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats and cynomolgus

monkeys.[1][2] For intravenous administration, ML375 was formulated in a suitable vehicle and

administered via the tail vein. For oral administration, it was given as a suspension by oral

gavage. Blood samples were collected at various time points, and plasma concentrations of

ML375 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then

calculated from the plasma concentration-time data.[2]

Synthesis of ML375
The synthesis of ML375 was achieved through a multi-step process.[2] The core 2,3-dihydro-

1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold was constructed, and the 9b-(4-chlorophenyl)

moiety was introduced. The final step involved the acylation of the imidazo nitrogen with 3,4-

difluorobenzoyl chloride. The resulting racemic mixture was then separated into its individual

enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase to

yield the active (S)-enantiomer, ML375.[2]
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Caption: M5 receptor signaling pathway and negative allosteric modulation by ML375.
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Caption: Workflow for the discovery and optimization of ML375 and its analogs.
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Caption: Logical relationship of the structure-activity relationship (SAR) studies for ML375.

Conclusion
The discovery and development of ML375 represent a landmark achievement in muscarinic

receptor pharmacology. Through a systematic and iterative drug discovery process, ML375

was identified as the first selective negative allosteric modulator for the M5 receptor. The

subsequent elucidation of its novel allosteric binding site has provided new insights into the

structural basis of GPCR modulation. While the pharmacokinetic properties of ML375 were not

ideal for all preclinical models, the challenges encountered spurred the successful

development of the analog VU6008667, which possesses a more favorable half-life for specific

in vivo applications. Together, ML375 and its analogs are invaluable tools for dissecting the role

of the M5 receptor in health and disease, and they hold promise for the future development of

novel therapeutics for addiction and other CNS disorders.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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